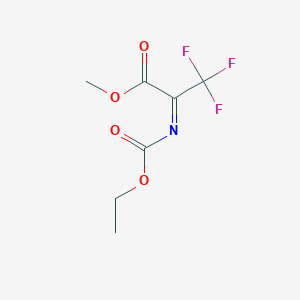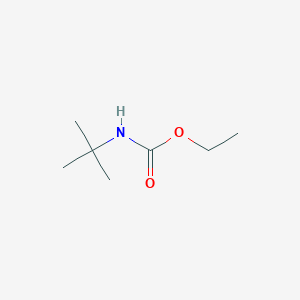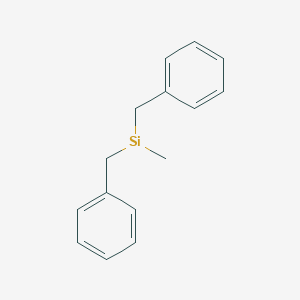
Dibenzyl(methyl)silane
描述
Dibenzyl(methyl)silane is an organosilicon compound with the molecular formula C15H18Si. It consists of a silicon atom bonded to two benzyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dibenzyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of dibenzylchlorosilane with a methylating agent such as methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
PhCH2SiCl2+CH3MgBr→PhCH2Si(CH3)2Cl+MgBrCl
The intermediate product, dibenzylmethylchlorosilane, can then be further reacted with a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities.
化学反应分析
Types of Reactions
Dibenzyl(methyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Silanols (RSiOH) or siloxanes (RSiOSiR).
Reduction: The corresponding silane or siloxane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Dibenzyl(methyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
作用机制
The mechanism of action of dibenzyl(methyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Dibenzyl(dimethyl)silane: Similar structure but with two methyl groups instead of one.
Diphenyl(methyl)silane: Contains two phenyl groups instead of benzyl groups.
Triphenylsilane: Contains three phenyl groups.
Uniqueness
Dibenzyl(methyl)silane is unique due to the presence of both benzyl and methyl groups, which impart distinct chemical properties. The benzyl groups provide steric hindrance and stability, while the methyl group enhances the compound’s reactivity. This combination makes it a versatile intermediate in organic synthesis and industrial applications.
属性
InChI |
InChI=1S/C15H17Si/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODSGEYRJLWNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778541 | |
| Record name | Dibenzyl(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-71-6 | |
| Record name | Dibenzyl(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


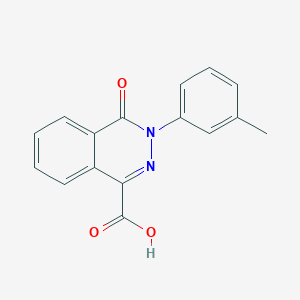
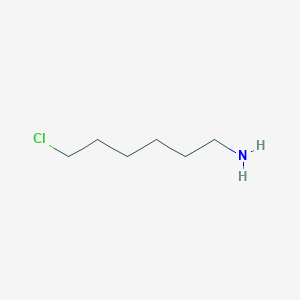
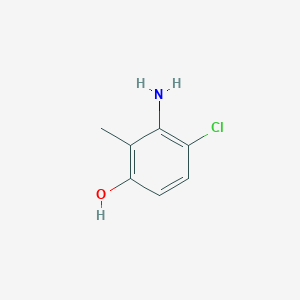
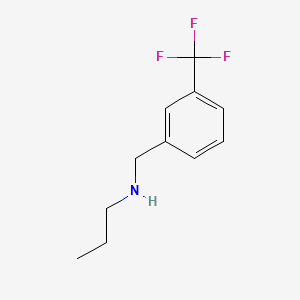
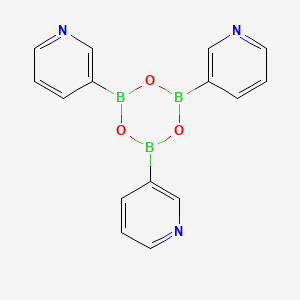
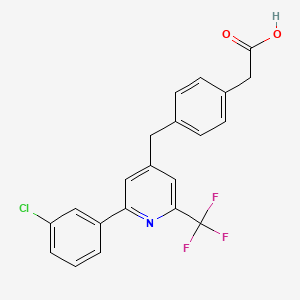
![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)
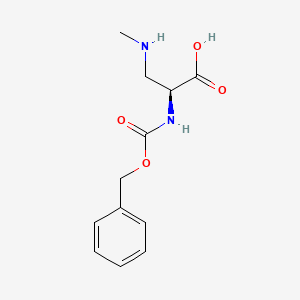
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)

![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)
